Comparative Reactivity in Electrophilic Addition: Ethoxy vs. Methoxy vs. Parent Dihydropyran
In a systematic competitive reactivity study with tert-butyl hypochlorite, the ethoxy-substituted dihydropyran (2-ethoxy-3-methyl-3,4-dihydro-2H-pyran, 2g) demonstrated a relative reactivity of 0.6, which is significantly lower than the 2-methoxy analog (2-methoxy-3,4-dihydro-2H-pyran, 2a, relative reactivity 0.4) but higher than the parent 3,4-dihydro-2H-pyran (1, relative reactivity 0.5) [1]. This places 2-ethoxy-3,4-dihydro-2H-pyran in a distinct reactivity window, offering a balance between the higher reactivity of methoxy derivatives and the lower reactivity of the unsubstituted compound.
| Evidence Dimension | Relative reactivity with tert-butyl hypochlorite |
|---|---|
| Target Compound Data | Relative reactivity = 0.6 (for 2-ethoxy-3-methyl analog 2g) |
| Comparator Or Baseline | 2-methoxy-3,4-dihydro-2H-pyran (2a): 0.4; 3,4-dihydro-2H-pyran (1): 0.5 |
| Quantified Difference | Ethoxy analog exhibits 50% higher reactivity than methoxy analog and 20% higher than the parent dihydropyran. |
| Conditions | Competitive addition of tert-butyl hypochlorite to a series of substituted 3,4-dihydro-2H-pyrans. |
Why This Matters
This distinct reactivity profile dictates the optimal choice of dihydropyran for achieving desired yields and minimizing side reactions in electrophilic addition syntheses, making EDHP the preferred reagent for a specific range of transformations.
- [1] Efficiency and retention time distribution of a reactor. (2004). Journal of Organic Chemistry. DOI: 10.1021/jo00398a032. View Source
